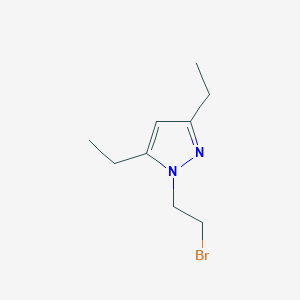
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole
Übersicht
Beschreibung
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole, or 1-(2-BE-3,5-DE-1H-pyrazole, is a synthetic organic compound belonging to the pyrazole family of heterocyclic compounds. This compound has a variety of applications in scientific research, such as in the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a tool for studying the mechanisms of action of other organic compounds. In
Wissenschaftliche Forschungsanwendungen
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds like 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole, are significant in medicinal chemistry due to their wide range of biological activities. These compounds are extensively used as synthons in organic synthesis and possess diverse biological properties, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The success of pyrazole COX-2 inhibitors highlights the importance of pyrazoles in drug development. Various synthesis methods, including condensation followed by cyclization or multicomponent reactions (MCRs), have been employed to obtain these heterocycles under different conditions, leading to the synthesis of heterocyclic appended pyrazoles with potential yields. This versatility makes pyrazoles an interesting template for combinatorial and medicinal chemistry, offering convenient strategies for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazole-Based Synthesis and Bioevaluation
Pyrazoles serve as the core structure in a variety of compounds with significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives synthesized under microwave conditions show promising physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These findings emphasize the importance of developing synthetic strategies and evaluating the biological activities of pyrazole derivatives to explore their potential in various therapeutic areas (Sheetal et al., 2018).
Therapeutic Applications and Synthetic Strategies
Pyrazoline derivatives, closely related to pyrazoles, have shown promising anticancer activity among various biological effects. Recent updates in synthetic strategies for developing new anticancer agents based on pyrazoline derivatives highlight the compound's significance in research. These strategies provide insights into the versatile applications of pyrazolines in pharmaceutical chemistry, underpinning the ongoing interest in exploring these compounds for therapeutic uses (Ray et al., 2022).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The multicomponent synthesis (MCRs) approach for pyrazole derivatives emphasizes the atom and step economy in pharmaceutical and medicinal chemistry. This synthesis route has been pivotal in developing biologically active molecules containing the pyrazole moiety with applications across antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory domains. The review of recent developments in MCRs for pyrazole synthesis showcases the versatility and efficiency of this method in generating compounds with significant therapeutic potential (Becerra et al., 2022).
Wirkmechanismus
Mode of Action
- 1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole is a prodrug. It undergoes activation within the cellular environment. Under severe hypoxic conditions (low oxygen levels), the compound is bio-reduced to yield cytotoxic breakdown products. This activation occurs via a 1-electron reduction mediated by ubiquitous cellular reductases, such as NADPH cytochrome P450 . The activated form generates the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . Br-IPM is a potent alkylator that can damage DNA and inhibit cell division.
Biochemical Pathways
- In hypoxic tumor regions (where oxygen levels are low), the radical anion of the prodrug fragments, releasing Br-IPM. This process selectively targets cancer cells within these regions . Br-IPM alkylates DNA, leading to cross-linking and DNA strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell proliferation.
Biochemische Analyse
Biochemical Properties
1-(2-bromoethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain proteins, altering their conformation and affecting their function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for example, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes. In other cell types, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to have minimal toxic effects and can be used to study its pharmacological properties. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by the presence of other compounds that compete for the same enzymes, affecting the overall levels of metabolites produced .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into the cytoplasm, while binding proteins can sequester the compound in specific organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. The targeting of this compound to specific organelles is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action .
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEYPMTZFLRXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCBr)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



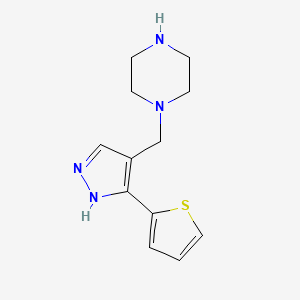
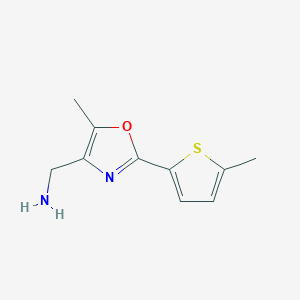
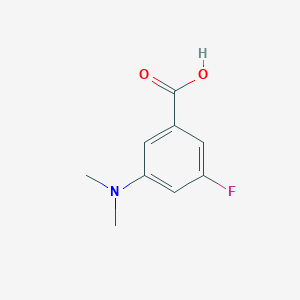
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)
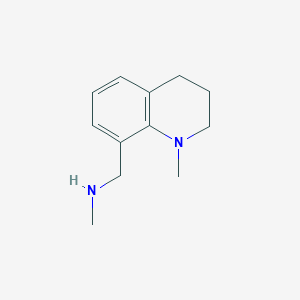
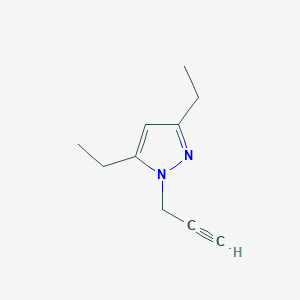
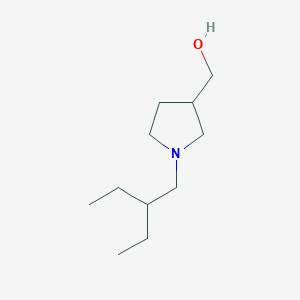
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
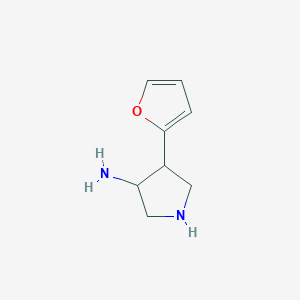
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
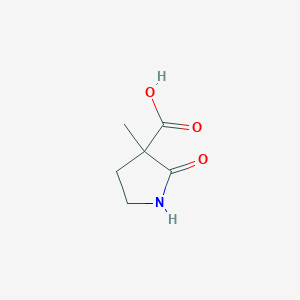
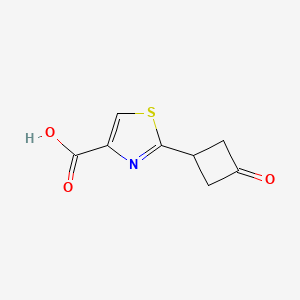
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)